gamma-Asarone

Overview

Description

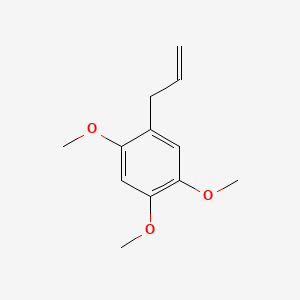

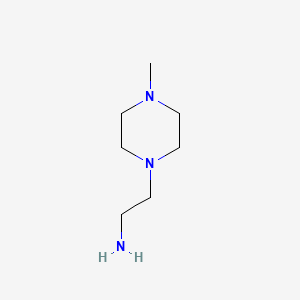

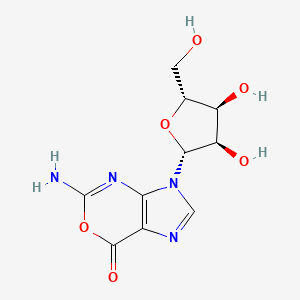

Gamma-Asarone is a natural product found in Blumea mollis, Asarum yakusimense, and other organisms . It is a benzenetriol and is also known as 2,4,5-Trimethoxy-1-allylbenzene . It belongs to the class of phenylpropenes (phenylpropanoids or alkenylbenzenes) .

Molecular Structure Analysis

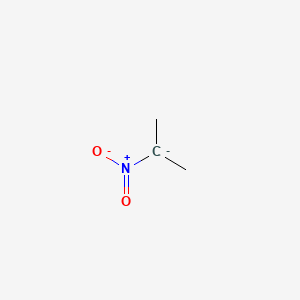

The molecular formula of gamma-Asarone is C12H16O3 . Its IUPAC name is 1,2,4-trimethoxy-5-prop-2-enylbenzene . The molecular weight is 208.25 g/mol .

Scientific Research Applications

Neuroprotective Agent

Gamma-Asarone has been studied for its potential neuroprotective effects. Research suggests that compounds like gamma-Asarone can mitigate oxidative stress and neuroinflammation, which are significant factors in neurological disorders . It may also promote neuronal cell survival and activate neuroprotective signaling pathways, offering therapeutic potential for diseases such as Alzheimer’s and Parkinson’s .

Antioxidant Properties

The antioxidant capacity of gamma-Asarone is another area of interest. By combating oxidative stress, gamma-Asarone could play a role in preventing cellular damage and aging, contributing to the treatment and prevention of various oxidative stress-related conditions .

Anti-inflammatory Applications

Gamma-Asarone exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. Its application in reducing inflammation could extend to conditions like arthritis, asthma, and inflammatory bowel disease .

Anticancer Activity

There is ongoing research into the anticancer properties of gamma-Asarone. Its ability to induce apoptosis in cancer cells without affecting healthy cells makes it a promising candidate for cancer therapy .

Treatment of Neurological Disorders

Gamma-Asarone has been explored for its therapeutic potential in treating neurological disorders, including epilepsy and cerebral ischemia. It may help improve the survival rate of hippocampal neuron cells injured by glucose deficiency and hypoxia reperfusion .

Water Purification

Interestingly, gamma-Asarone has been used to improve eutrophic water and control heavy-metal-polluted water. This application highlights its potential in environmental science for water treatment and purification .

Mechanism of Action

Target of Action

Gamma-Asarone, a naturally occurring compound found in various plant families , has been identified to primarily target the GABA A receptors and voltage-activated Na+ channels . These targets play a crucial role in the functioning of the central nervous system. GABA A receptors are involved in inhibitory neurotransmission, while voltage-activated Na+ channels are essential for the propagation of action potentials in neurons.

Mode of Action

Gamma-Asarone interacts with its targets in a way that it inhibits the spontaneous firing of output neurons and hyperpolarizes the membrane potential . This inhibitory effect persists in the presence of ionotropic glutamate receptor blockers but is eliminated after adding a GABA A receptor blocker , suggesting that GABA A receptors mediate the inhibition of neurons by gamma-Asarone. In addition to inhibiting spontaneous firing, gamma-Asarone also inhibits the Nav1.2 channel, a dominant brain Na+ channel subtype .

Biochemical Pathways

The biochemical pathways affected by gamma-Asarone are primarily related to neuroprotection. Current research indicates that gamma-Asarone exerts neuroprotective effects by mitigating oxidative stress, abnormal protein accumulation, neuroinflammation, neurotrophic factor deficit, and promoting neuronal cell survival . It also activates various neuroprotective signaling pathways .

Pharmacokinetics

It is known that gamma-asarone is a component of essential oils found in various plant families , suggesting that it may be absorbed and distributed in the body through ingestion or inhalation

Result of Action

The molecular and cellular effects of gamma-Asarone’s action are primarily neuroprotective. It mitigates oxidative stress, abnormal protein accumulation, and neuroinflammation, while promoting neuronal cell survival . It also activates various neuroprotective signaling pathways . These actions contribute to the potential therapeutic effects of gamma-Asarone in treating neurological disorders.

Action Environment

It is known that gamma-asarone is found in various plant families , suggesting that its production and availability may be influenced by environmental conditions such as soil quality, climate, and cultivation practices

properties

IUPAC Name |

1,2,4-trimethoxy-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNAUZZQBAIQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC=C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201743 | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5353-15-1 | |

| Record name | γ-Asarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Asarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005353151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4-trimethoxy-5-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAMMA-ASARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4G4B8R48N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25 °C | |

| Record name | gamma-Asarone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)